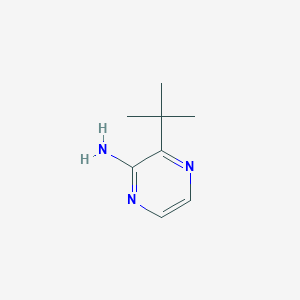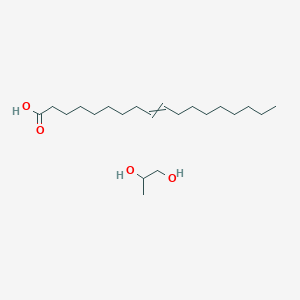
1,2-Propanediol; oleic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used in the production of polymers, food products, and pharmaceuticals Oleic acid is a monounsaturated fatty acid found in various animal and vegetable fats and oils
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid monoester with propane-1,2-diol typically involves the esterification of oleic acid with 1,2-Propanediol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often employs continuous esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts, such as sulfuric acid or enzyme catalysts, is common in industrial settings. The reaction temperature, pressure, and molar ratios of reactants are carefully controlled to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol and oleic acid undergo various chemical reactions, including:
Esterification: The primary reaction to form oleic acid monoester with propane-1,2-diol.
Oxidation: 1,2-Propanediol can be oxidized to form lactic acid or pyruvic acid.
Hydrogenation: Oleic acid can be hydrogenated to form stearic acid.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or lipases, elevated temperatures (around 115°C), and controlled molar ratios.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrogenation: Hydrogen gas and metal catalysts like palladium or nickel.
Major Products
Esterification: Oleic acid monoester with propane-1,2-diol.
Oxidation: Lactic acid, pyruvic acid.
Hydrogenation: Stearic acid.
Applications De Recherche Scientifique
1,2-Propanediol and oleic acid have numerous applications in scientific research:
Chemistry: Used as solvents and intermediates in organic synthesis.
Biology: Employed in the study of lipid metabolism and as components in cell culture media.
Medicine: Utilized in drug formulations and as carriers for active pharmaceutical ingredients.
Industry: Applied in the production of cosmetics, food additives, and biodegradable polymers
Mécanisme D'action
The mechanism of action of oleic acid monoester with propane-1,2-diol involves its interaction with cellular membranes and enzymes. Oleic acid is known to modulate membrane fluidity and influence signaling pathways related to inflammation and metabolism. 1,2-Propanediol acts as a solvent and stabilizer, enhancing the bioavailability of active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: Another diol with similar properties but different applications.
Ethylene Glycol: A diol used primarily in antifreeze formulations.
Glycerol: A trihydroxy alcohol with widespread use in food, pharmaceuticals, and cosmetics
Uniqueness
Oleic acid monoester with propane-1,2-diol is unique due to its combination of hydrophilic and lipophilic properties, making it an excellent emulsifier and stabilizer in various formulations. Its ability to modulate membrane properties and enhance the solubility of active ingredients sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C21H42O4 |
|---|---|
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
octadec-9-enoic acid;propane-1,2-diol |
InChI |
InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3 |
Clé InChI |
FWNZKPKGBYWNJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


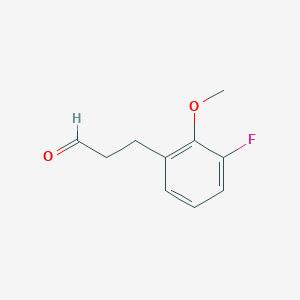
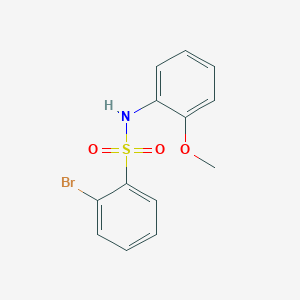
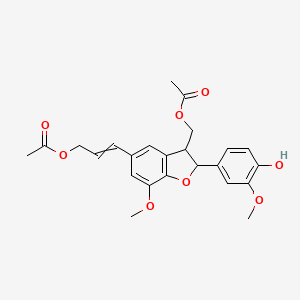
![4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3AH,4H,5H,8H,9H,11AH-cyclodeca[B]furan-2-one](/img/structure/B12434043.png)

![2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B12434046.png)
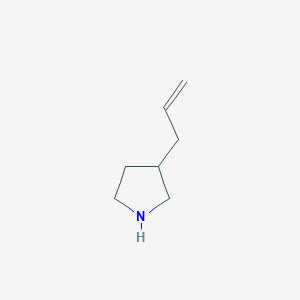
![3-chloro-2-({2-[5-(2,6-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12434059.png)
![4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-n,n-dimethylbenzamide](/img/structure/B12434067.png)
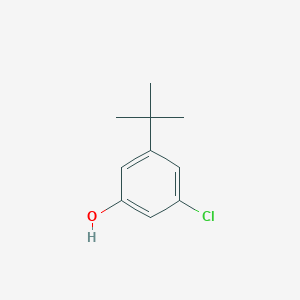
![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)

